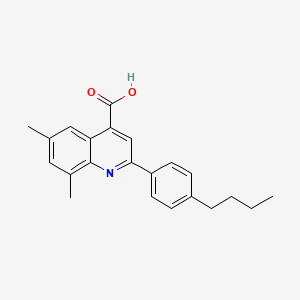

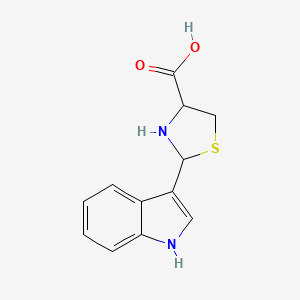

![molecular formula C9H19NO2 B1344435 Ethyl 3-[ethyl(methyl)amino]butanoate CAS No. 1071401-07-4](/img/structure/B1344435.png)

Ethyl 3-[ethyl(methyl)amino]butanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Ethyl 3-[ethyl(methyl)amino]butanoate” is a chemical compound with the molecular formula C9H19NO2 . It has an average mass of 173.253 Da and a monoisotopic mass of 173.141586 Da .

Molecular Structure Analysis

The molecular structure of “Ethyl 3-[ethyl(methyl)amino]butanoate” consists of 9 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . More detailed structural analysis would require specific spectroscopic data.

Chemical Reactions Analysis

Esters, including “Ethyl 3-[ethyl(methyl)amino]butanoate”, can undergo a variety of chemical reactions. One common reaction is hydrolysis, where the ester is heated with a large excess of water containing a strong-acid catalyst. This reaction is reversible and does not go to completion .

Physical And Chemical Properties Analysis

“Ethyl 3-[ethyl(methyl)amino]butanoate” has a density of 0.9±0.1 g/cm3, a boiling point of 188.6±23.0 °C at 760 mmHg, and a vapour pressure of 0.6±0.4 mmHg at 25°C . It has a flash point of 67.9±22.6 °C and a molar volume of 156.8±3.0 cm3 .

Applications De Recherche Scientifique

Proteomics Research

Ethyl 3-[ethyl(methyl)amino]butanoate is used as a biochemical in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, modifications, and localization.

Ester Synthesis

Esters are produced by the reaction of acids with alcohols . Ethyl 3-[ethyl(methyl)amino]butanoate, being an ester, can be used in research related to ester synthesis. This can include studying the reaction mechanisms, optimizing the reaction conditions, and developing new methods for ester synthesis.

Fragrance and Flavoring

Esters, including Ethyl 3-[ethyl(methyl)amino]butanoate, often have pleasant smells and are used in the fragrance industry . They can also be used as flavoring agents in the food industry .

Solvents and Lubricants

Esters are one of the largest classes of synthetic lubricants on the commercial market . They can also serve as high-grade solvents for a broad array of plastics, plasticizers, resins, and lacquers .

Plastics

Polyesters are important plastics, with monomers linked by ester moieties . Ethyl 3-[ethyl(methyl)amino]butanoate could potentially be used in the synthesis of new types of polyesters.

Biochemical Research

Given its biochemical properties, Ethyl 3-[ethyl(methyl)amino]butanoate can be used in various biochemical research applications . This can include studying its interactions with other biochemicals, its effects on biological systems, and its potential uses in medicine and biotechnology.

Propriétés

IUPAC Name |

ethyl 3-[ethyl(methyl)amino]butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-5-10(4)8(3)7-9(11)12-6-2/h8H,5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUBXCNHHVREQJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(C)CC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-[ethyl(methyl)amino]butanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-1-butyl-1H-benzo[d]imidazole](/img/structure/B1344352.png)

![4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B1344353.png)

![9-Benzyl-1,9-diazaspiro[5.5]undecane](/img/structure/B1344369.png)

![N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine](/img/structure/B1344374.png)

![4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid](/img/structure/B1344375.png)